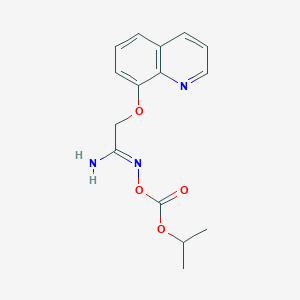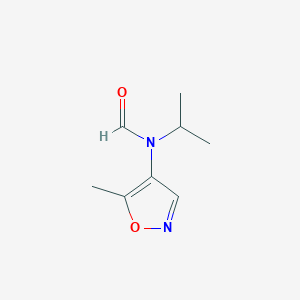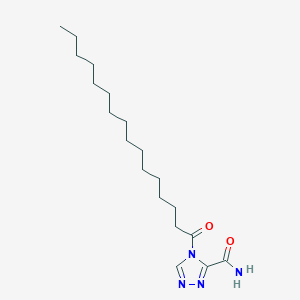
Bis(hydroxymethyl)maleic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(hydroxymethyl)furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 3 and 4 positions and a dione group at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Bis(hydroxymethyl)furan-2,5-dione can be synthesized through several methods. One common approach involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Another method involves the use of sodium amalgam as a reducing agent .
Industrial Production Methods
In an industrial setting, the production of 3,4-bis(hydroxymethyl)furan-2,5-dione typically involves the catalytic hydrogenation of dimethyl 3,4-furandicarboxylate. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(hydroxymethyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form hydroxyl groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are hydroxyl derivatives.
Substitution: The major products are ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
3,4-Bis(hydroxymethyl)furan-2,5-dione has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of bio-based polymers and copolymers.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mécanisme D'action
The mechanism of action of 3,4-bis(hydroxymethyl)furan-2,5-dione involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the dione moiety can participate in different reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at the 2 and 5 positions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group and an aldehyde group.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
Uniqueness
Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of bio-based materials and other compounds .
Propriétés
Formule moléculaire |
C6H6O5 |
|---|---|
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
3,4-bis(hydroxymethyl)furan-2,5-dione |
InChI |
InChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2 |
Clé InChI |
ZZYCDYRTIFFTPI-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=O)OC1=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)


![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)



![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)

![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
